molecular formula C21H20N4OS B2369209 N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 300557-83-9

N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

カタログ番号: B2369209
CAS番号: 300557-83-9
分子量: 376.48
InChIキー: GEZXPXPJFZKILI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide (CAS Number: 300557-83-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer and anticonvulsant activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinoline moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

C21H20N4OS\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{OS}

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study evaluated the compound's efficacy against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
HEPG2 (Liver)1.18 ± 0.14
MCF7 (Breast)0.67
SW1116 (Colon)0.80
BGC823 (Stomach)0.87

The compound exhibited lower IC50 values compared to standard drugs like staurosporine and ethidium bromide, indicating significant anticancer activity.

The mechanism underlying the anticancer effects of this compound is thought to involve the inhibition of specific kinases such as EGFR and Src. In one study, it was found that at a concentration of 105M10^{-5}M, the compound inhibited EGFR with an IC50 value of 0.24 µM and Src with an IC50 value of 0.96 µM .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been investigated for anticonvulsant activity.

Case Study: Anticonvulsant Screening
In a study utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice, the compound demonstrated significant anticonvulsant effects. The results are summarized in Table 2.

ModelED50 (mg/kg)TD50 (mg/kg)PI
MES11.461153.6
PTZ31.7--

The protective index (PI), calculated as TD50/ED50, indicates a favorable safety profile for this compound in preclinical models.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. The mechanism of action appears to involve the inhibition of specific cancer cell lines, including HCT-116 and MCF-7. In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cancer cell lines, indicating a promising therapeutic index for further development in oncology .

Antimicrobial Properties

The compound has also shown antimicrobial activity. Research indicates that thiazole derivatives related to this compound possess significant antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Synthesis and Evaluation

A systematic study involving the synthesis of various derivatives of N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide was conducted. The synthesized compounds were characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming their structures and purity before biological evaluation.

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications in oncology and infectious disease treatment. Further research is required to explore pharmacokinetics and safety profiles in vivo.

Data Tables

Compound IC50 (μg/mL) Target Cell Line Activity Type
Compound A1.9HCT-116Anticancer
Compound B7.52MCF-7Anticancer
Compound C6.25Mycobacterium smegmatisAntibacterial

特性

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-13-8-9-14(2)17(10-13)22-20(26)12-27-21-24-23-19-11-15(3)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZXPXPJFZKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。